Tos-PEG3-CH2CO2H
CAS No.: 1807537-35-4
Cat. No.: VC0545612
Molecular Formula: C13H18O7S
Molecular Weight: 318.34
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1807537-35-4 |
---|---|
Molecular Formula | C13H18O7S |
Molecular Weight | 318.34 |
IUPAC Name | 2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]acetic acid |
Standard InChI | InChI=1S/C13H18O7S/c1-11-2-4-12(5-3-11)21(16,17)20-9-8-18-6-7-19-10-13(14)15/h2-5H,6-10H2,1H3,(H,14,15) |
Standard InChI Key | QQHWSZBWDYTXGD-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC(=O)O |
Appearance | Solid powder |
Introduction
Chemical Identity and Structure
Tos-PEG3-CH2CO2H, with the IUPAC name 2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]acetic acid, is a functionalized polyethylene glycol derivative with a CAS number of 1807537-35-4. This compound has a molecular formula of C13H18O7S and a molecular weight of 318.34 g/mol. The structure features three key components: a tosyl (Tos) group acting as an excellent leaving group, a triethylene glycol (PEG3) spacer providing water solubility, and a terminal carboxylic acid enabling diverse conjugation chemistry.
The compound's structural identifiers provide precise chemical definition:
Structural Identifier | Value |
---|---|
Molecular Formula | C13H18O7S |
Molecular Weight | 318.34 g/mol |
Standard InChI | InChI=1S/C13H18O7S/c1-11-2-4-12(5-3-11)21(16,17)20-9-8-18-6-7-19-10-13(14)15/h2-5H,6-10H2,1H3,(H,14,15) |
Standard InChIKey | QQHWSZBWDYTXGD-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC(=O)O |
Physical and Chemical Properties
Fundamental Properties
Tos-PEG3-CH2CO2H exhibits physical and chemical properties that make it particularly useful in research applications:
Property | Value |
---|---|
Appearance | Solid powder |
Boiling Point | 512.8±40.0 °C (Predicted) |
Density | 1.306±0.06 g/cm³ (Predicted) |
pKa | 3.39±0 |
Solubility | Soluble in DMSO and other polar organic solvents |
Shelf Life | >3 years (when stored properly) |
The compound's PEG3 spacer contributes significant hydrophilicity, improving solubility in aqueous media while the tosyl group provides reactivity for nucleophilic substitution reactions. The terminal carboxylic acid (pKa ~3.39) allows for pH-dependent charge state modifications and enables conjugation chemistry through amide bond formation .
Storage Duration | Recommended Conditions |
---|---|
Short-term (days to weeks) | 0-4°C, dry, dark environment |
Long-term (months to years) | -20°C, dry, dark environment |
Stability Considerations | Avoid extended exposure to moisture and strong bases |
When properly stored, the compound maintains >98% purity with a shelf life exceeding three years, making it suitable for long-term research applications.
Synthesis Methodologies
General Synthetic Approach
Tos-PEG3-CH2CO2H synthesis typically follows a multi-step process involving selective functionalization of triethylene glycol:
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Tosylation of triethylene glycol using tosyl chloride in the presence of a suitable base
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Oxidation or substitution reactions to introduce the terminal carboxylic acid functionality
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Purification procedures to ensure high purity (>98%) of the final product
The reaction generally proceeds through nucleophilic substitution mechanisms, with the tosyl group introduced through reaction with tosyl chloride in the presence of bases such as pyridine or triethylamine.
Optimization Parameters
Synthetic optimization for Tos-PEG3-CH2CO2H production typically focuses on several key parameters:
Parameter | Optimization Considerations |
---|---|
Reaction Temperature | Typically 0-25°C for tosylation; controlled to minimize side reactions |
Base Selection | Pyridine or triethylamine commonly used; affects reaction rate and selectivity |
Purification Method | Column chromatography or recrystallization; critical for achieving >98% purity |
Reaction Time | Monitored to maximize yield while minimizing hydrolysis of the tosyl group |
Applications in Biochemistry and Pharmaceutical Research
Bioconjugation Applications
Tos-PEG3-CH2CO2H serves as a versatile linker in bioconjugation chemistry, where it facilitates the connection of biomolecules to surfaces, therapeutic agents, or diagnostic tools. The compound's dual functionality enables sophisticated conjugation strategies:
Application Area | Mechanism | Advantage |
---|---|---|
Protein Modification | Carboxylic acid forms amide bonds with protein amines | Maintains protein activity while adding functionality |
Nucleic Acid Conjugation | Tosyl group enables attachment to modified nucleic acids | Improves nucleic acid delivery and stability |
Surface Functionalization | PEG spacer reduces non-specific interactions | Enhances biocompatibility of materials and devices |
Pharmaceutical Development
In drug development, Tos-PEG3-CH2CO2H contributes to multiple pharmaceutical technologies:
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As a linker in antibody-drug conjugates (ADCs), improving drug targeting and reducing off-target effects
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In PEGylation strategies to enhance pharmacokinetic properties of therapeutic proteins and peptides
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For chemical modification of small molecule drugs to improve solubility and bioavailability
Molecular Imaging Applications
Research has demonstrated the value of Tos-PEG3-CH2CO2H in developing advanced molecular imaging probes. A notable study by Sano et al. showed that short PEG-linkers, including Tos-PEG3-CH2CO2H, significantly improved the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. This application has important implications for cancer detection and intraoperative guidance technologies.
Comparative Analysis with Related Compounds
Structure-Property Relationships
Tos-PEG3-CH2CO2H belongs to a family of related PEG-based linkers that vary primarily in their PEG chain length. This structural variation significantly impacts their physical properties and applications:
Compound | PEG Units | Solubility Profile | Reactivity Pattern | Application Considerations |
---|---|---|---|---|
Tos-PEG2-CH2CO2H | 2 | Moderate water solubility | Higher reactivity due to reduced steric hindrance | Suitable when compact linker dimension is critical |
Tos-PEG3-CH2CO2H | 3 | Balanced hydrophilicity | Optimal balance between reactivity and solubility | Versatile for most bioconjugation applications |
Tos-PEG4-CH2CO2H | 4 | Enhanced water solubility | Slightly reduced reactivity due to increased flexibility | Preferred for highly hydrophobic conjugates |
The three-unit PEG chain in Tos-PEG3-CH2CO2H provides an optimal balance of water solubility, flexibility, and reactivity for most bioconjugation applications, explaining its widespread use in research settings.
Functional Comparisons
When compared with other chemical linkers and reagents, Tos-PEG3-CH2CO2H offers several advantages:
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Unlike maleimide-based linkers, the tosyl group is less susceptible to hydrolysis under physiological conditions
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Compared to NHS ester reagents, Tos-PEG3-CH2CO2H offers greater stability during storage
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The PEG3 spacer provides superior water solubility compared to alkyl chain-based linkers
Research Applications and Findings
Optical Imaging Probe Development
In molecular imaging research, Tos-PEG3-CH2CO2H has demonstrated significant value as evidenced by studies focusing on activatable imaging probes. The compound's ability to serve as an effective linker between antibodies and fluorescent dyes has advanced the development of targeted imaging technologies.
Drug Delivery Systems
Research into targeted drug delivery has utilized Tos-PEG3-CH2CO2H to create conjugates with improved pharmacokinetic properties. The PEG3 spacer helps overcome challenges related to solubility, stability, and bioavailability of therapeutic compounds.
Aspect | Recommendation |
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Personal Protective Equipment | Gloves, lab coat, and safety glasses |
Workspace Requirements | Well-ventilated area or fume hood for weighing and solution preparation |
Disposal Considerations | Follow institutional guidelines for chemical waste |
Contamination Prevention | Use dedicated tools to prevent cross-contamination |
Troubleshooting Experimental Issues
When working with Tos-PEG3-CH2CO2H in research settings, several common challenges may arise:
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Hydrolysis of the tosyl group in aqueous buffers at high pH
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Limited solubility in some reaction media
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Potential side reactions during bioconjugation
Researchers can address these challenges by controlling reaction pH, using appropriate co-solvents, and optimizing reaction conditions through careful monitoring.
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